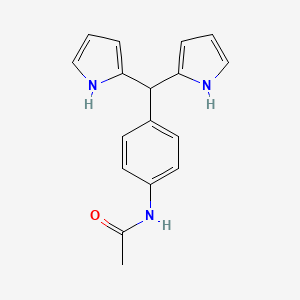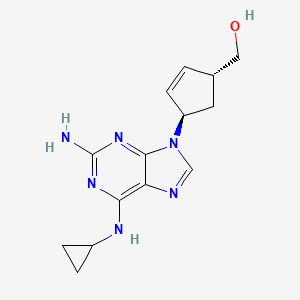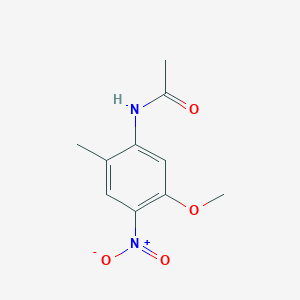
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol. It is also known by its IUPAC name, this compound. This compound is primarily used in research and has various applications in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide typically involves the nitration of 4-methoxytoluene followed by acetylation. The nitration process introduces a nitro group to the aromatic ring, and the acetylation process introduces an acetamido group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and acetic anhydride for acetylation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products
Reduction: The major product is 2-acetamido-4-methoxy-5-aminotoluene.
Substitution: The products depend on the nucleophile used in the substitution reaction.
Aplicaciones Científicas De Investigación
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals.
Industry: It is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The methoxy and acetamido groups can also influence the compound’s reactivity and interactions with enzymes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-nitroaniline: Similar in structure but lacks the acetamido group.
4-Nitro-o-toluic acid: Contains a carboxylic acid group instead of the acetamido group.
N-(4-Methoxy-2-nitrophenyl)acetamide: Very similar in structure but differs in the position of the nitro group.
Uniqueness
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is unique due to the presence of both the acetamido and methoxy groups, which can influence its chemical reactivity and interactions in biological systems. This makes it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
361162-90-5 |
|---|---|
Fórmula molecular |
C15H21BrFN3O2 |
Peso molecular |
374.25 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H21BrFN3O2/c1-10-9-19(14(21)22-15(2,3)4)5-6-20(10)13-12(17)7-11(16)8-18-13/h7-8,10H,5-6,9H2,1-4H3 |
Clave InChI |
URLYCWJRBPKGFA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)C)OC)[N+](=O)[O-] |
SMILES canónico |
CC1CN(CCN1C2=C(C=C(C=N2)Br)F)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
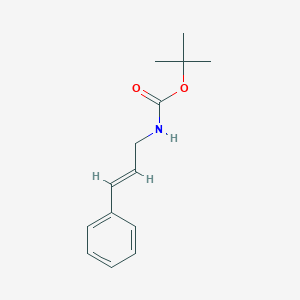


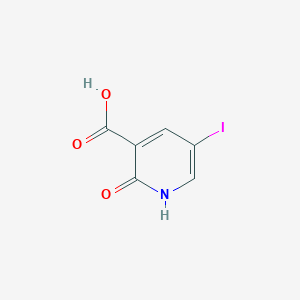
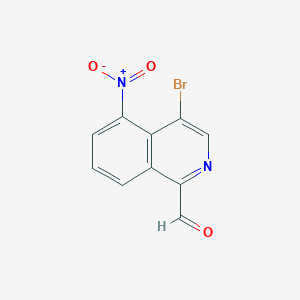
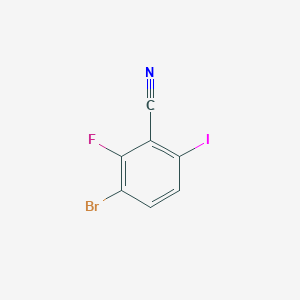
![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)

![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)
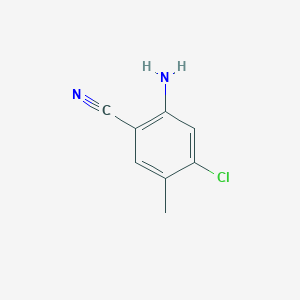
![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)

